4,4'-(Propane-2,2-diyl)bis(2-aminophenol)
Overview
Description
4,4’-(Propane-2,2-diyl)bis(2-aminophenol) is an organic compound with the molecular formula C15H18N2O2. It is known for its unique structure, which includes two aminophenol groups connected by a propane-2,2-diyl bridge.
Mechanism of Action
Target of Action
It is known to be a useful research chemical and a diamine organic compound used in the synthesis of polyimides .
Mode of Action
It is known to exhibit strong adsorption affinity due to several specific nonhydrophobic mechanisms, including hydrogen bonding, electrostatic attraction, and the micropore-filling effect .
Biochemical Pathways
As a diamine organic compound, it is likely involved in the formation of polyimides .
Pharmacokinetics
It is known to be a solid crystal-powder with a very pale yellow to greyish yellow red to yellow-brown color .
Result of Action
It is known to be used as a polyimide intermediate and functional monomer .
Action Environment
It is known to be stored in a refrigerator and shipped at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-2,2-diyl)bis(2-aminophenol) typically involves the reaction of 2-aminophenol with acetone under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of 4,4’-(Propane-2,2-diyl)bis(2-aminophenol) may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Propane-2,2-diyl)bis(2-aminophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted aminophenol compounds .
Scientific Research Applications
4,4’-(Propane-2,2-diyl)bis(2-aminophenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Propane-2,2-diyl)bis(2-nitrophenol): Similar structure but with nitro groups instead of amino groups.
4,4’-(Propane-2,2-diyl)bis(2-allylphenol): Similar structure but with allyl groups instead of amino groups.
Uniqueness
4,4’-(Propane-2,2-diyl)bis(2-aminophenol) is unique due to its specific combination of aminophenol groups and the propane-2,2-diyl bridge. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-amino-4-[2-(3-amino-4-hydroxyphenyl)propan-2-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,16-17H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIDYCYNRPVZCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)O)N)C2=CC(=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00278969 | |
Record name | 4,4'-(Propane-2,2-diyl)bis(2-aminophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220-78-6 | |
Record name | 1220-78-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10847 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-(Propane-2,2-diyl)bis(2-aminophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00278969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Bis(3-amino-4-hydroxylphenyl)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes BAHPP a desirable monomer for polyimide synthesis?
A: BAHPP's structure, featuring both amine and hydroxyl groups, makes it highly reactive and suitable for polycondensation reactions. This enables its use in synthesizing polyimides, a class of polymers known for excellent thermal stability, mechanical strength, and chemical resistance [, , , ].
Q2: How does the incorporation of BAHPP influence the properties of polyimide films?
A: BAHPP's inclusion can impart desirable properties to the resulting polyimide films. For instance, studies demonstrate that polyimides synthesized using BAHPP exhibit good solubility in polar aprotic solvents []. Additionally, they can be further modified with photosensitive groups, creating films suitable for liquid crystal alignment in display applications [, , ].
Q3: Can you elaborate on the role of BAHPP in creating photosensitive polyimides for LCD technology?
A: Researchers have successfully synthesized photosensitive polyimides by reacting BAHPP with compounds like cinnamoyl chloride [, ]. These modified polyimides exhibit liquid crystal alignment capabilities upon exposure to non-polarized ultraviolet light (NPUVL). This property is crucial for controlling the orientation of liquid crystals in LCDs, directly impacting display performance.
Q4: Beyond polyimides, are there other polymers where BAHPP plays a significant role?
A: Yes, BAHPP serves as a key building block for polybenzoxazoles, another class of high-performance polymers prized for their thermal stability and chemical resistance []. Researchers have successfully synthesized hyperbranched polybenzoxazoles using BAHPP, opening doors for applications requiring ultrathin films with exceptional material properties.
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